Ethyl 2-amino-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
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Overview
Description
Ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate indole derivatives with chromene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 2-((2S,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)propan-2-ol
Uniqueness
What sets ethyl 2-amino-5’,7,7-trimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate apart is its spiro structure, which imparts unique steric and electronic properties. This makes it a valuable compound for designing new molecules with specific functions and activities.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2'-amino-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c1-5-28-19(26)17-18(23)29-15-10-21(3,4)9-14(25)16(15)22(17)12-8-11(2)6-7-13(12)24-20(22)27/h6-8H,5,9-10,23H2,1-4H3,(H,24,27) |
InChI Key |
KLEGJJPYJVYBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)C)NC3=O)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
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